molecular formula C12H17N3 B8436820 2-(5-Amino-3-pyridyl)-1-azabicyclo[2.2.2]octane

2-(5-Amino-3-pyridyl)-1-azabicyclo[2.2.2]octane

Cat. No. B8436820
M. Wt: 203.28 g/mol
InChI Key: STORYNIBPMTYAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07214686B2

Procedure details

2-(5-Bromo-3-pyridyl)-1-azabicyclo[2.2.2]octane (120 mg, 0.449 mmol) was mixed with aqueous ammonium hydroxide (20 mL, 28%) in a sealed tube, then copper sulfate (200 mg) was added and the reaction mixture was heated at 180° C. for 14 h. The reaction mixture was allowed to cool to ambient temperature and then extracted with chloroform (4×20 mL). The combined organic extracts were dried (K2CO3), filtered and concentrated by rotary evaporation to afford a dark syrup. This crude product was subjected to column chromatography, using chloroform methanol: triethylamine (9:1:1) as eluent, to yield 2-(5-amino-3-pyridyl)-1-azabicyclo[2.2.2]octane as a light brown solid (20 mg). An impure fraction was also obtained, which afforded a brown solid (40 mg), found to be mostly the desired compound with minor impurities (total yield ˜65%). A sample of the free base (20 mg, 0.098 mmol) was dissolved in ethanolic HCl (2 mL) and the mixture sonicated for 5 min. The solvent was removed by rotary evaporation to yield a viscous oil, which solidified upon standing. Recrystallization from ethanol: ether (9:1) afforded the trihydrochloride salt of the product as a brown solid (20 mg), m.p. 210° C. with decomposition.
Name
2-(5-Bromo-3-pyridyl)-1-azabicyclo[2.2.2]octane
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
chloroform methanol triethylamine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
200 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:8]2[CH2:13][CH:12]3[CH2:14][CH2:15][N:9]2[CH2:10][CH2:11]3)[CH:5]=[N:6][CH:7]=1.[OH-].[NH4+:17]>CO.C(Cl)(Cl)Cl.C(N(CC)CC)C.S([O-])([O-])(=O)=O.[Cu+2]>[NH2:17][C:2]1[CH:3]=[C:4]([CH:8]2[CH2:13][CH:12]3[CH2:14][CH2:15][N:9]2[CH2:10][CH2:11]3)[CH:5]=[N:6][CH:7]=1 |f:1.2,3.4.5,6.7|

Inputs

Step One
Name
2-(5-Bromo-3-pyridyl)-1-azabicyclo[2.2.2]octane
Quantity
120 mg
Type
reactant
Smiles
BrC=1C=C(C=NC1)C1N2CCC(C1)CC2
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
chloroform methanol triethylamine
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.C(Cl)(Cl)Cl.C(C)N(CC)CC
Step Four
Name
Quantity
200 mg
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (4×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (K2CO3)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
to afford a dark syrup

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=NC1)C1N2CCC(C1)CC2
Measurements
Type Value Analysis
AMOUNT: MASS 20 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.